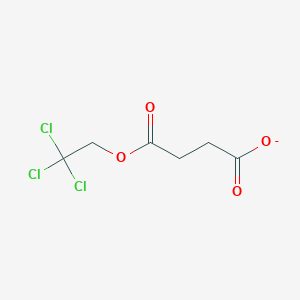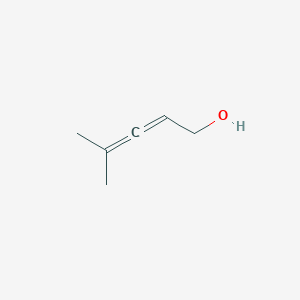
CID 10261052
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “CID 10261052” is a chemical entity registered in the PubChem database It is known for its unique structural properties and diverse applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 10261052” involves a series of chemical reactions that are carefully controlled to achieve the desired product. The synthetic route typically includes steps such as condensation, cyclization, and purification. Specific reagents and catalysts are used to facilitate these reactions under optimal conditions, such as controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing yield and purity while minimizing production costs. Advanced techniques such as automated synthesis and real-time monitoring are employed to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “CID 10261052” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution may yield halogenated compounds.
Applications De Recherche Scientifique
Compound “CID 10261052” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in biochemical assays and as a probe to study cellular processes.
Medicine: It has potential therapeutic applications and is being investigated for its pharmacological properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of compound “CID 10261052” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Compound “CID 10261052” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples of similar compounds include “CID 12345678” and “CID 87654321.”
Uniqueness: Compound “this compound” stands out due to its unique structural features and specific reactivity. It may have higher potency, selectivity, or stability compared to similar compounds.
Propriétés
Numéro CAS |
2425-45-8 |
|---|---|
Formule moléculaire |
C6H10O |
Poids moléculaire |
98.14 g/mol |
InChI |
InChI=1S/C6H10O/c1-6(2)4-3-5-7/h3,7H,5H2,1-2H3 |
Clé InChI |
FMYSGIYNPNIYLI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


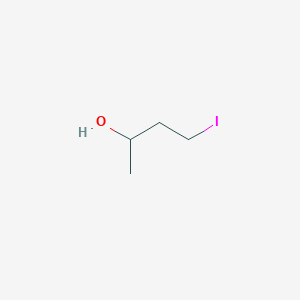
![N-(3-chloro-4-methylphenyl)-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B14737329.png)
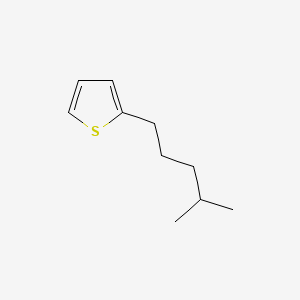
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B14737346.png)
![4,5,6,7,8,9-Hexahydro-as-indaceno[4,5-c]furan-1,3-dione](/img/structure/B14737350.png)
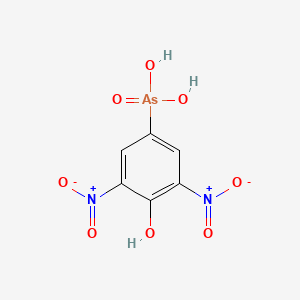
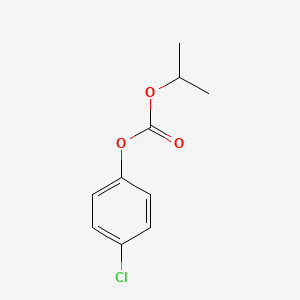




![5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14737389.png)
![[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate](/img/structure/B14737390.png)
